molecular formula C7H6N2OS B024838 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 108831-66-9

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B024838
CAS RN: 108831-66-9
M. Wt: 166.2 g/mol
InChI Key: IXBCLHWYSXPUJS-UHFFFAOYSA-N
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Description

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one, also known as 6-methylthieno[2,3-d]pyrimidin-4-one, is an important heterocyclic compound. It is a versatile building block for the synthesis of various biologically active compounds, such as antibiotics and anti-cancer drugs. In addition, 6-methylthieno[2,3-d]pyrimidin-4-one has been widely studied for its potential applications in the synthesis of drugs and other compounds.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives have shown promise in the field of antimicrobial and anti-inflammatory research. Studies reveal these compounds exhibit selective activity against Gram-positive bacteria strains and demonstrate noteworthy antimicrobial and anti-inflammatory properties. This highlights their potential as therapeutic agents in combating infections and inflammatory conditions (Candia et al., 2017); (Tolba et al., 2018).

Antitumor Activity

The antitumor potential of this compound derivatives has been extensively investigated, with several studies reporting potent anticancer activity against various human cancer cell lines. This suggests these compounds may serve as a foundation for developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Synthetic Methodologies

Advancements in synthetic methodologies have enabled more efficient production of thieno[2,3-d]pyrimidin-4(3H)-ones, with recent reports detailing one-step, catalytic, and green approaches. These innovative methods reduce the number of steps and environmental impact, making the synthesis of these compounds more sustainable and accessible for further research (Shi et al., 2018).

Spectral and Biological Analysis

Thieno[2,3-d]pyrimidin-4-ones have been the subject of spectral and biological analysis to confirm their structure and evaluate their biological activities. These studies not only validate the chemical synthesis of these compounds but also provide a basis for their potential as antimicrobial agents against a variety of bacterial and fungal strains (., Kumar, Kumar, & Singh, 2016).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302 and precautionary statements P280-P305+P351+P338 .

properties

IUPAC Name

6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBCLHWYSXPUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352732
Record name 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108831-66-9
Record name 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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